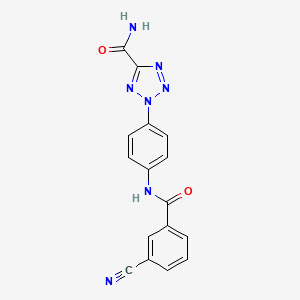

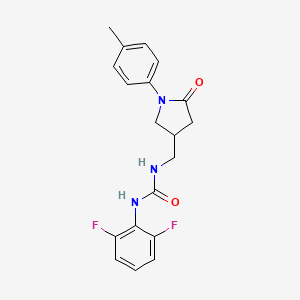

![molecular formula C28H29FN2OS2 B2492256 6-(叔丁基)-2-{[4-(4-氟苯基)-4-氧代丁基硫基]-4-(2-噻吩基)-5,6,7,8-四氢-3-喹啉基)碳腈 CAS No. 939888-64-9](/img/structure/B2492256.png)

6-(叔丁基)-2-{[4-(4-氟苯基)-4-氧代丁基硫基]-4-(2-噻吩基)-5,6,7,8-四氢-3-喹啉基)碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex quinoline derivatives, such as the one , often involves multistep reactions including condensation, cyclization, and functionalization steps. A similar synthesis approach is observed in the preparation of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its metal complexes, which showcases the template tetramerization of dicarbonitrile precursors in the presence of bivalent metals to yield macrocyclic compounds with solubility in hydrophobic solvents (Efimova, Korzhenevskii, & Koifman, 2008).

Molecular Structure Analysis

Detailed molecular structure analysis often employs computational chemistry methods, such as DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT), to predict and analyze the structural parameters, electronic properties, and spectroscopic characteristics of complex molecules. For instance, DFT and TD-DFT/PCM calculations were utilized to determine the structural parameters and spectroscopic characterization of closely related quinoline derivatives, providing insights into their molecular geometry, electronic transitions, and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactivities, including their participation in cross-recyclization reactions and their ability to undergo functionalization. For example, quinolinecarbonitriles were found to react with alcohols, ethers, and carboxylic acids in photochemical reactions, leading to the substitution of the cyano group with various functional groups (Hata, Ono, Matono, & Hirose, 1973).

科学研究应用

光电应用

用于光电材料的官能化喹唑啉和嘧啶:这种化合物作为喹唑啉的衍生物,在光电子领域发挥着关键作用。将喹唑啉和嘧啶片段整合到π-扩展的共轭系统中,显著增强了新型光电材料的创造。这些衍生物在制造有机发光二极管(OLEDs)的材料中起着关键作用,包括白色OLEDs和高效红色磷光有机发光二极管。此外,芳基乙烯取代的喹唑啉被广泛研究作为非线性光学材料和色度pH传感器的潜在结构。基于2-芳基(噻吩基)喹唑啉或嘧啶衍生物的铱配合物以其在OLEDs中的高效磷光而闻名。同样,嘧啶推拉系统作为染料敏化太阳能电池的光敏剂具有重要潜力。此外,在4和6位具有苯基吖啶或苯基苯氧噻嘧啶片段的嘧啶衍生物能够作为热激活延迟荧光发射体(Lipunova et al., 2018)。

腐蚀抑制

喹啉及其衍生物作为腐蚀抑制剂:由于其喹啉基本结构,这种化合物被广泛用作防腐材料。喹啉衍生物对金属腐蚀具有显著的有效性。这种有效性归因于它们的高电子密度以及通过配位键形成与表面金属原子高度稳定的螯合络合物的能力。含有极性取代基如羟基(–OH)、甲氧基(–OMe)、氨基(–NH2)和硝基(–NO2)的喹啉衍生物能够有效吸附并有助于其作为防腐剂的实用性(Verma, Quraishi & Ebenso, 2020)。

N-杂环化合物的合成

叔丁磺酰胺在通过磺酰亚胺合成N-杂环化合物中的应用:叔丁磺酰胺是与感兴趣化合物中叔丁基团密切相关的组分,因其在胺及其衍生物的立体选择性合成中的作用而受到认可。它已广泛用于对吡啶、吡咯烷、氮杂环丙烷及其融合衍生物等结构多样的N-杂环化合物的不对称合成。这些结构很重要,因为它们代表许多具有治疗潜力的天然产物和化合物的结构基元(Philip, Radhika, Saranya & Anilkumar, 2020)。

属性

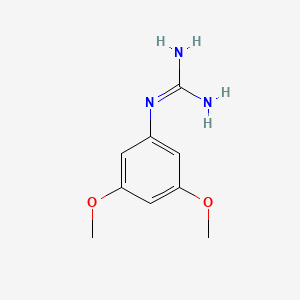

IUPAC Name |

6-tert-butyl-2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2OS2/c1-28(2,3)19-10-13-23-21(16-19)26(25-7-5-14-33-25)22(17-30)27(31-23)34-15-4-6-24(32)18-8-11-20(29)12-9-18/h5,7-9,11-12,14,19H,4,6,10,13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNNKAXQBUCOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCCCC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

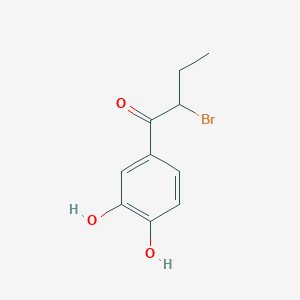

![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)

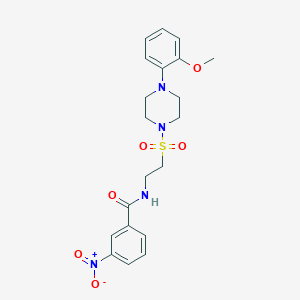

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)

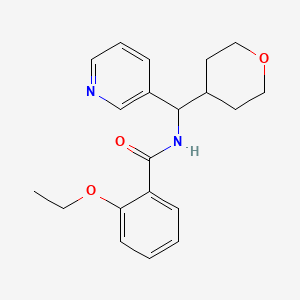

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-(2-hydroxyethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2492194.png)